3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
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Overview
Description
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen core, which is a fused benzene and pyrone ring, substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with benzyl chloride in the presence of a base such as potassium carbonate. This reaction is followed by chlorination using thionyl chloride to introduce the chloro group at the 6-position. The final step involves the coupling of the resulting intermediate with N-[(benzyloxy)carbonyl]-beta-alanine using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chloro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetic acid
- 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-tryptophanate
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-[(benzyloxy)carbonyl]-beta-alaninate moiety enhances its potential as a bioactive compound, making it a valuable target for drug discovery and development .
Properties
Molecular Formula |
C28H24ClNO6 |
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Molecular Weight |
505.9 g/mol |
IUPAC Name |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C28H24ClNO6/c1-18-21-15-23(29)25(16-24(21)36-27(32)22(18)14-19-8-4-2-5-9-19)35-26(31)12-13-30-28(33)34-17-20-10-6-3-7-11-20/h2-11,15-16H,12-14,17H2,1H3,(H,30,33) |
InChI Key |
BCLWIJXUFNSTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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